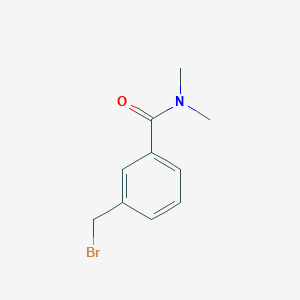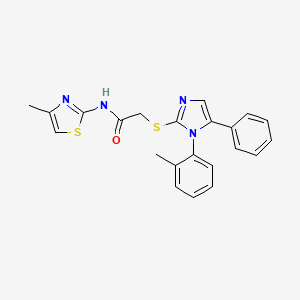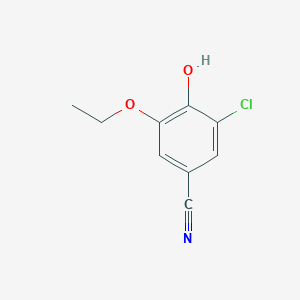![molecular formula C7H4BrFN2O2S B2712798 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride CAS No. 2580222-75-7](/img/structure/B2712798.png)
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2580222-75-7 . It has a molecular weight of 279.09 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrFN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H, (H,10,11) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is solid at room temperature .Applications De Recherche Scientifique
Selective Chemosensors Development
Research has highlighted the use of related compounds in the development of selective chemosensors for fluoride ion detection. Pyreno[2,1-b]pyrrole and its dimeric derivatives, which share structural similarities with 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride, demonstrate excellent selectivity and sensitivity for fluoride ions. These chemosensors utilize hydrogen bonding with fluoride ions to provide significant colorimetric and fluorescent changes, advantageous for real-time and on-site applications. Such studies establish a foundation for using this compound in similar applications due to its potential for selective interaction with fluoride ions (Lin et al., 2007).
Novel Drug Discovery and Click Chemistry
Another significant application involves the stereoselective construction of highly functionalized dienyl sulfonyl fluoride warheads. A method utilizing a pyrrolidine-mediated Knoevenagel-type reaction has been developed for the construction of novel α-halo-1,3-dienylsulfonyl fluorides from readily available aldehydes and halomethanesulfonyl fluorides. The resulting α-bromo-1,3-dienylsulfonyl fluorides serve as versatile building blocks in SuFEx click chemistry, enabling the assembly of highly functionalized derivatives for new drug discovery. This research underscores the utility of this compound in synthesizing complex molecules with potential pharmacological applications (Zhang et al., 2020).
Heterocyclic Sulfonyl Fluorides Synthesis
Further applications are seen in the synthesis of heterocyclic sulfonyl fluorides, with a specific focus on the efficient and selective synthesis of pyrazole-4-sulfonamides. This reactivity extends to the rapid access to other heterocyclic sulfonyl fluorides, including pyrimidines and pyridines. Such studies highlight the reagent's versatility in creating sulfonyl fluoride-based compounds, which are of significant interest in medicinal chemistry due to their stability and potential biological activity (Tucker et al., 2015).
Enantioselective Catalysis
Lastly, the fluorous (S) pyrrolidine sulfonamide, which could be structurally related to this compound, acts as an efficient promoter for highly enantioselective aldol reactions. This catalyst can be recovered and reused without significant loss of catalytic activity, illustrating the potential of this compound in green chemistry and sustainable synthesis processes (Zu et al., 2008).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection, and rinsing cautiously with water in case of eye contact .
Propriétés
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYFIIPRSYELMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)S(=O)(=O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2712717.png)
![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)
![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)
![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide](/img/structure/B2712724.png)
![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)



![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)


![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)

